molecular formula C21H19N3O2 B8280124 (5-Cyclopentyloxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-(1H-indol-6-yl)-methanone

(5-Cyclopentyloxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-(1H-indol-6-yl)-methanone

Cat. No. B8280124
M. Wt: 345.4 g/mol
InChI Key: ZTAAPRDZJIQHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08268858B2

Procedure details

To (5-Cyclopentyloxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-[1-(propane-1-sulfonyl)-1H-indol-6-yl]-methanone (62, 0.065 g, 0.14 mmol) dissolved in tetrahydrofuran (5.10 mL, 0.0628 mol), 1.00 M tetra-n-butylammonium fluoride in tetrahydrofuran (0.475 mL) was added. The resulting solution was allowed to stir at 60° C. under an atmosphere of nitrogen. After 19 hours, the reaction was quenched with water, and the two layers were separated. The organic layer was extracted with 50% sat. NaHCO3 (in water), followed by sat. bicarbonate, 1N HCl, and brine. The organic layer was dried with anhydrous magnesium sulfate and filtered. The filtrate was concentrated and purified by HPLC to give 1.7 mg of compound P-0040. MS (ESI) [M+H+]+=346.2.
Name
(5-Cyclopentyloxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-[1-(propane-1-sulfonyl)-1H-indol-6-yl]-methanone
Quantity
0.065 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.475 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]3[C:15](CC(C4C=C5C(C=CN5S(CCC)(=O)=O)=CC=4)=O)=[CH:14][NH:13][C:10]3=[N:11][CH:12]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[F-].C([N+:39]([CH2:48][CH2:49][CH2:50][CH3:51])([CH2:44][CH2:45][CH2:46][CH3:47])CCCC)CCC.[O:52]1CCC[CH2:53]1>>[CH:1]1([O:6][C:7]2[CH:8]=[C:9]3[C:15]([C:53]([C:46]4[CH:45]=[C:44]5[C:50]([CH:49]=[CH:48][NH:39]5)=[CH:51][CH:47]=4)=[O:52])=[CH:14][NH:13][C:10]3=[N:11][CH:12]=2)[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2|

Inputs

Step One
Name
(5-Cyclopentyloxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-[1-(propane-1-sulfonyl)-1H-indol-6-yl]-methanone
Quantity
0.065 g
Type
reactant
Smiles
C1(CCCC1)OC=1C=C2C(=NC1)NC=C2CC(=O)C2=CC=C1C=CN(C1=C2)S(=O)(=O)CCC
Name
Quantity
5.1 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0.475 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir at 60° C. under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water
CUSTOM
Type
CUSTOM
Details
the two layers were separated
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with 50% sat. NaHCO3 (in water)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by HPLC

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C1(CCCC1)OC=1C=C2C(=NC1)NC=C2C(=O)C2=CC=C1C=CNC1=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.